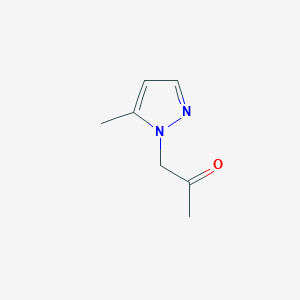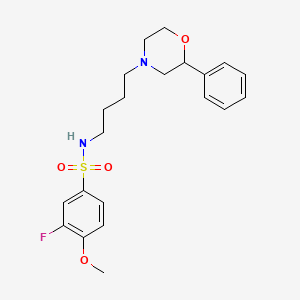
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide, also known as OP3, is a compound with potential applications in scientific research. It is a derivative of dihydropyridine, a class of compounds that has been extensively studied for their pharmacological properties. OP3 has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide is not fully understood, but it is thought to involve inhibition of the target enzyme or receptor. For example, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to bind to the active site of DPP-4 and inhibit its activity. This leads to an increase in the levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels. Similarly, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to inhibit the activity of c-Met, which plays a role in cell proliferation and survival. By inhibiting c-Met, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have anticancer activity.
Biochemical and Physiological Effects:
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have interesting biochemical and physiological effects. For example, it has been shown to increase insulin secretion and reduce blood glucose levels in animal models of diabetes. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been shown to have antioxidant activity and to protect against oxidative stress. These effects make 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide a promising candidate for further investigation in a variety of disease models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in lab experiments include its potential activity against a variety of targets, its well-characterized synthesis and characterization, and its interesting biochemical and physiological effects. However, there are also some limitations to using 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. For example, its mechanism of action is not fully understood, and further research is needed to elucidate this. In addition, 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may have off-target effects that need to be taken into account in experimental design.
Zukünftige Richtungen
There are several future directions for research on 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. One area of investigation could be to further explore its activity against different targets, and to investigate its potential as a drug candidate for a variety of diseases. Another area of research could be to investigate the mechanism of action of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide in more detail, and to explore its potential as a tool compound for studying biological pathways. Finally, further research could be done to optimize the synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide and to investigate its structure-activity relationships.
Synthesemethoden
The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide involves several steps. First, 2-chloro-3-pyridylacetonitrile is reacted with ethyl acetoacetate to form a pyridine-3-carboxylic acid derivative. This is then reduced with sodium borohydride to give the corresponding alcohol, which is then reacted with 2-oxo-2-(pyridin-4-ylamino)ethylamine to form 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide. The synthesis of 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has been reported in several scientific publications, and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against several targets, including the enzyme dipeptidyl peptidase-4 (DPP-4) and the receptor tyrosine kinase c-Met. DPP-4 inhibitors are used in the treatment of type 2 diabetes, while c-Met inhibitors are being investigated as potential anticancer agents. 6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide may also have activity against other targets, and further research is needed to explore its full potential.
Eigenschaften
IUPAC Name |
6-oxo-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-11-2-1-9(7-15-11)13(20)16-8-12(19)17-10-3-5-14-6-4-10/h1-7H,8H2,(H,15,18)(H,16,20)(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPIJQZWMKUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(2-oxo-2-(pyridin-4-ylamino)ethyl)-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)



![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)






